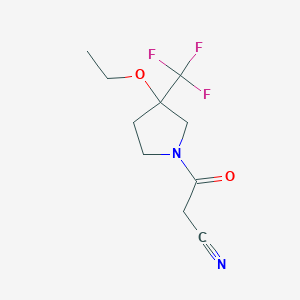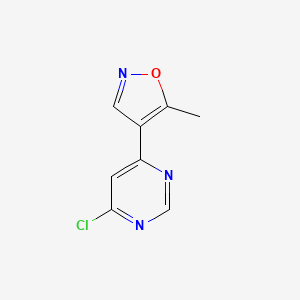
3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile
Vue d'ensemble
Description
3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile (ETPOP) is an organic compound that belongs to the class of nitriles. It is a colorless, volatile liquid with a boiling point of 70-72°C, a melting point of -14°C and a density of 1.3 g/cm3. ETPOP has been used extensively in the synthesis of various organic compounds and has been found to possess various biological and pharmacological activities.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
The synthesis and structural analysis of related compounds provide insights into the applications of 3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile in scientific research. For instance, Pryadeina et al. (2007) discussed the synthesis and structure of compounds related to 3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile, highlighting its potential in the development of novel organic compounds with unique structural features. This research demonstrated the versatility of such compounds in organic synthesis, especially in the creation of fluorinated and ethoxylated derivatives, which are valuable for their unique physical and chemical properties (Pryadeina et al., 2007).
Applications in Fluorinated Compounds
The compound's relevance is further accentuated in the synthesis of fluorinated compounds. Zanatta et al. (2001) illustrated the synthesis of novel trifluoromethylated β-acetal-diols and their application to the synthesis of 3-ethoxy-5-hydroxy-5-trifluoromethyl-pyrrolidin-2-one, showcasing the utility of fluorinated compounds in enhancing the reactivity and stability of pharmaceuticals and agrochemicals. This research underscores the importance of fluorinated derivatives in the design of compounds with improved pharmacological profiles and environmental stability (Zanatta et al., 2001).
Pharmaceutical and Material Science Applications
Furthermore, the synthesis of pyrrolidine-2,4-diones (tetramic acids) and some derivatives, as discussed by Mulholland et al. (1972), highlights the compound's potential applications in pharmaceuticals and material sciences. These tetramic acids, which can be synthesized from derivatives similar to 3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile, are crucial for developing new drugs and materials with enhanced performance and specific functionalities (Mulholland et al., 1972).
Propriétés
IUPAC Name |
3-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2/c1-2-17-9(10(11,12)13)4-6-15(7-9)8(16)3-5-14/h2-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNNGXMJYIBDKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(C1)C(=O)CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetonitrile](/img/structure/B1481059.png)



![1-(1-hydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481064.png)
![1-(1,3-dihydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481065.png)







